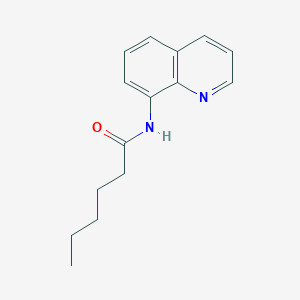

N-(8-quinolinyl)hexanamide

Description

N-(8-Quinolinyl)hexanamide is a quinoline-derived compound featuring a hexanamide side chain. Quinoline scaffolds are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and coordination chemistry. Evidence suggests its utility in organoboron polymer synthesis, where it acts as a bidentate ligand, contributing to luminescent materials with high quantum yields (ΦF = 0.8) .

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

N-quinolin-8-ylhexanamide |

InChI |

InChI=1S/C15H18N2O/c1-2-3-4-10-14(18)17-13-9-5-7-12-8-6-11-16-15(12)13/h5-9,11H,2-4,10H2,1H3,(H,17,18) |

InChI Key |

AXPXGISTUSOPLN-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare N-(8-quinolinyl)hexanamide with structurally related hexanamide derivatives, emphasizing substituent effects, chain length, and functional outcomes.

Quinoline-Based Hexanamides

- This compound: Serves as a ligand in palladium-catalyzed Sonogashira coupling, forming luminescent organoboron polymers. The quinoline nitrogen and amide oxygen enable bidentate coordination, critical for material properties .

- (S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide (118): An iodinated analog used to synthesize chiral organoboron polymers. The iodine substituent enhances steric and electronic effects, yielding polymers with ΦF = 0.8 .

Aniline-Based Hexanamides

- N-(2-Nitrophenyl)hexanamide (2) : Exhibits LuxR-regulated quorum sensing (QS) antagonism (IC50 ≈ 79 µM). The nitro group forms hydrogen bonds with Trp66, stabilizing ligand-receptor interactions .

- N-Phenylhexanamide : A simpler analog lacking nitro substituents. Inactive in QS modulation, underscoring the necessity of electron-withdrawing groups for activity .

- N-(Unsubstituted Aniline)hexanamide (12) : Shows moderate QS antagonism (IC50 = 79 µM). Chain length is critical: shortening to C4 (compound 11) abolishes activity .

Heterocyclic Hexanamides

- N-(1,3-Benzodioxol-5-yl)hexanamide (66) : Potent modulator of CviR in Chromobacterium violaceum (EC50 = 46.9 µM, IC50 = 2.3 µM). The benzodioxole group enhances polar interactions, improving agonist/antagonist balance .

- The indole moiety mimics natural substrates, enabling PfCDPK1 enzyme inhibition .

Agricultural and Industrial Derivatives

- N-(2'-Phenylethyl)-hexanamide : Identified as an allelopathic agent in Petroselinum crispum, inhibiting weed growth via undefined mechanisms .

- MOEHA (N-Methyl-N-octyl-(2-ethyl)hexanamide) : A branched extractant used in nuclear waste processing. Structural branching improves solvent phase viscosity and selectivity .

Structural and Functional Analysis

Table 1: Key Hexanamide Derivatives and Properties

Key Trends:

Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 2) enhance receptor binding via hydrogen bonding, while heterocycles (e.g., benzodioxole in 66) improve polar interactions .

Chain Length : C6 chains optimize activity in aniline derivatives; shorter chains (C4) reduce potency due to insufficient hydrophobic interactions .

Applications: Quinoline derivatives excel in materials science, whereas aniline/heterocyclic analogs dominate biological targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.